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Compound of Interest

Compound Name: 1-(Methylsulfanyl)but-2-yne

Cat. No.: B046321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

1-(Methylsulfanyl)but-2-yne (CAS No. 118891-26-2). Due to the limited availability of

experimental spectra in public databases, this guide presents predicted data based on the

analysis of structurally similar compounds and established spectroscopic principles. The

information herein is intended to serve as a valuable resource for the identification and

characterization of this molecule in research and development settings.

Chemical Structure and Properties
Chemical Name: 1-(Methylsulfanyl)but-2-yne CAS Number: 118891-26-2 Molecular Formula:

C₅H₈S Molecular Weight: 100.18 g/mol Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-(Methylsulfanyl)but-2-yne. These predictions

are derived from established correlation charts and data from analogous compounds

containing methylsulfanyl and internal alkyne functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.8 Triplet 3H CH₃-C≡

~3.2 Quartet 2H ≡C-CH₂-S

~2.1 Singlet 3H S-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm) Assignment

~4.0 CH₃-C≡

~75-85 CH₃-C≡C-CH₂-S-CH₃ (2C)

~25 ≡C-CH₂-S

~15 S-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2920-2980 Medium C-H stretch (sp³)

2100-2260 Weak C≡C stretch (internal alkyne)

1420-1470 Medium C-H bend (CH₃, CH₂)

600-800 Medium C-S stretch

Note: The C≡C stretching frequency in internal alkynes is often weak and may be difficult to

observe, especially in symmetrical or near-symmetrical molecules.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Possible Fragment Ion Notes

100 [M]⁺ Molecular ion

85 [M - CH₃]⁺ Loss of a methyl group

53 [M - SCH₃]⁺
Loss of the methylsulfanyl

group

47 [CH₃S]⁺ Methylsulfanyl cation

Note: The fragmentation pattern of sulfides can be complex. The listed fragments represent

plausible pathways based on the stability of the resulting cations.

Experimental Protocols
The following sections outline the general experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are standard procedures for the analysis

of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-(Methylsulfanyl)but-2-yne (typically 5-10 mg) is dissolved in approximately 0.6-

0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (0 ppm). The tube is then placed in the NMR spectrometer.

For ¹H NMR, a standard one-pulse experiment is performed. Key parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single

lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of

scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary

to obtain a spectrum with an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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A small amount of the neat liquid sample of 1-(Methylsulfanyl)but-2-yne is placed between

two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount

of the sample with dry KBr and pressing the mixture into a transparent disk. The sample holder

is then placed in the beam path of the FT-IR spectrometer. A background spectrum of the

empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the

sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a mass spectrometer equipped with an electron

ionization (EI) source. A dilute solution of 1-(Methylsulfanyl)but-2-yne in a volatile solvent

(e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct

insertion probe or through a gas chromatograph (GC-MS). In the EI source, the sample is

vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes

the molecules to ionize and fragment. The resulting positively charged ions are then

accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they

are separated based on their mass-to-charge (m/z) ratio. A detector records the abundance of

each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and

characterization of an organic compound like 1-(Methylsulfanyl)but-2-yne.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b046321?utm_src=pdf-body
https://www.benchchem.com/product/b046321?utm_src=pdf-body
https://www.benchchem.com/product/b046321?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis & Purification of
1-(Methylsulfanyl)but-2-yne

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts
Coupling Patterns

Integration

Functional Group
Identification

Molecular Ion Peak
Fragmentation Pattern

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(Methylsulfanyl)but-2-yne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046321#spectroscopic-data-of-1-methylsulfanyl-but-
2-yne-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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